molecular formula C10H13NO3 B13210504 Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid

Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid

Cat. No.: B13210504
M. Wt: 195.21 g/mol
InChI Key: JIHXMGGKIDYSFL-RKDXNWHRSA-N
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Description

Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid is a chiral compound featuring an oxolane (tetrahydrofuran) ring substituted at position 3 with a pyrrole moiety via a methylene bridge and a carboxylic acid group at position 2. The racemic mixture implies equal proportions of both enantiomers, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R,3R)-3-(pyrrol-1-ylmethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c12-10(13)9-8(3-6-14-9)7-11-4-1-2-5-11/h1-2,4-5,8-9H,3,6-7H2,(H,12,13)/t8-,9-/m1/s1

InChI Key

JIHXMGGKIDYSFL-RKDXNWHRSA-N

Isomeric SMILES

C1CO[C@H]([C@H]1CN2C=CC=C2)C(=O)O

Canonical SMILES

C1COC(C1CN2C=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid involves two key steps:

Data from EP3015456A1 and commercial sources suggest the compound is synthesized through cyclization reactions using chiral intermediates, followed by functional group modifications.

Key Synthetic Routes

Route 1: Cyclization with Formic Mixed Anhydrides

  • Step 1 : A diester precursor (e.g., substituted pentanedioate) undergoes cyclization in the presence of lithium bis(trimethylsilyl)amide (LHMDS) and formic mixed anhydrides (e.g., acetic formic anhydride) at low temperatures (-78°C).
  • Step 2 : Acidic workup (e.g., trifluoroacetic acid) removes protecting groups and generates the carboxylic acid.

Example Adaptation (based on Example 5):

1. LHMDS, THF, -78°C  
2. Acetic formic anhydride → Cyclization  
3. TFA → Deprotection  

Route 2: Catalytic Hydrogenation

  • A dihydro-pyrrole intermediate is subjected to catalytic hydrogenation (e.g., Pd/C or Raney Ni) to saturate the ring while retaining stereochemistry. This method avoids racemization when starting from enantiomerically pure precursors.

Conditions :

  • Catalyst: 10% Pd/C, methanol, 25°C.
  • Yield: ~100% with >97% enantiomeric excess (ee).

Stereochemical Control

The (2R,3R) configuration is achieved via:

Critical Observation :
Catalytic hydrogenation of alkene intermediates (e.g., 2,3-dihydro-1H-pyrrole derivatives) produces exclusively cis isomers without racemization, a key advantage over traditional methods.

Comparative Methods Table

Method Reagents/Conditions Yield Stereochemical Outcome Source
Cyclization + Deprotection LHMDS, formic anhydride, TFA 82–95% Racemic EP3015456A1
Catalytic Hydrogenation Pd/C, H₂, methanol ~100% Retains ee >97% EP3015456A1
Commercial Synthesis Enamine catalog (ENAH9AD12893) N/A Racemic Sigma-Aldrich

Challenges and Optimizations

  • Racemization Risk : Direct alkylation of carboxyl groups may cause racemization; activation as mixed anhydrides (e.g., with ClCOOEt) mitigates this.
  • Solvent Choice : THF or DMF improves cyclization efficiency.
  • Protecting Groups : tert-butyloxycarbonyl (Boc) and benzyl groups are preferred for nitrogen and carboxyl protection, respectively.

Scalability and Industrial Relevance

The patent method emphasizes low-cost reagents (e.g., sodium borohydride) and mild conditions (room temperature, aqueous workup), making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to five analogs from the evidence, focusing on heterocyclic substituents, substitution patterns, and stereochemistry:

Compound Name Heterocycle Substituent Position Additional Groups Molecular Formula Molecular Weight Key Features
Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid (Target) Pyrrole 1-yl None Likely C₁₀H₁₃NO₃ ~195.21* Pyrrole’s low basicity, π-system
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid Pyrazole 4-yl Methyl C₉H₁₂N₂O₃ 196.20 Additional nitrogen, higher H-bond capacity
Rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid HCl Imidazole 1-yl HCl salt C₁₀H₁₃ClN₂O₃ 260.68 Basic nitrogen, enhanced solubility (salt form)
rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid Imidazole 2-yl Ethyl C₁₁H₁₆N₂O₃ 236.26 Steric hindrance from ethyl group
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, trans Pyrazole 4-yl Methyl, oxane ring C₁₀H₁₄N₂O₃ 210.23 Six-membered oxane ring, trans configuration

Note: The target compound’s molecular formula and weight are inferred based on structural similarity to analogs.

Impact of Heterocycle Substitution

  • Pyrrole (Target) : The lone nitrogen in pyrrole is less basic (pKa ~17) compared to pyrazole (pKa ~2.5) or imidazole (pKa ~7). This reduces water solubility but enhances lipid membrane permeability. Pyrrole’s aromaticity may favor π-π interactions in biological targets .
  • Pyrazole Analogs : The presence of two adjacent nitrogen atoms increases hydrogen-bonding capacity and acidity. For example, the pyrazol-4-yl analog () has a molecular weight of 196.20 and higher synthetic yield (80–95% in ), suggesting stability in synthesis .
  • Imidazole Analogs: Imidazole’s two nitrogen atoms (one basic) improve solubility, especially in salt forms (e.g., hydrochloride in ).

Substituent Position and Ring Size

  • Oxolane vs. The trans configuration in this analog may alter spatial orientation of functional groups .
  • Substituent Position : Pyrazol-5-yl () and pyrazol-4-yl () substituents differ in nitrogen orientation, affecting electronic distribution. For instance, pyrazol-5-yl places nitrogen atoms at positions 1 and 2, altering dipole moments compared to 1-yl substituents .

Biological Activity

Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical properties:

PropertyValue
CAS Number 2059917-62-1
Molecular Formula C10_{10}H15_{15}N3_{3}O2_{2}
Molecular Weight 209.24 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Studies have indicated that compounds containing pyrrole moieties often exhibit significant pharmacological effects, such as anti-inflammatory and anti-cancer properties. The mechanism of action may involve modulation of enzyme activity or receptor binding, similar to other carboxylic acid derivatives .

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrrole, including this compound, can inhibit the upregulation of adhesion molecules like ICAM-1. This inhibition plays a crucial role in reducing neutrophil migration during inflammatory responses .

2. Anticancer Properties

There is emerging evidence linking the compound to anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways. Further research is needed to elucidate the specific pathways involved .

3. Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of arginase, an enzyme implicated in various pathological conditions. Analogues of this compound have shown promising results with IC50 values in the low nanomolar range .

Case Study 1: Inhibition of Neutrophil Migration

In a study involving mice models, this compound was administered to assess its impact on neutrophil migration induced by interleukin-1 (IL-1). The results indicated a significant reduction in leukocyte accumulation in inflamed tissues compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound triggered cell cycle arrest and apoptosis through mitochondrial pathways .

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